molecular formula C7H7N3 B066311 6-Amino-2-methylnicotinonitrile CAS No. 183428-90-2

6-Amino-2-methylnicotinonitrile

Cat. No. B066311
M. Wt: 133.15 g/mol
InChI Key: OZAIJUZOQOBQDW-UHFFFAOYSA-N
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Description

6-Amino-2-methylnicotinonitrile is a compound of interest due to its structural specificity and potential applications in chemical synthesis and pharmacological activities. The synthesis and characterization of derivatives of 6-Amino-2-methylnicotinonitrile have been explored through various methodologies, highlighting its versatility and potential in organic chemistry and drug development (Farhanullah et al., 2003).

Synthesis Analysis

Several methods have been developed for synthesizing 6-Amino-2-methylnicotinonitrile and its derivatives, including base-catalyzed ring transformations, ultrasound-promoted reactions, and microwave-assisted synthesis. These methods demonstrate the compound's accessibility and the efficiency of modern synthetic techniques in producing it and related compounds with high yields and purity (Safari et al., 2012).

Molecular Structure Analysis

The molecular structure of 6-Amino-2-methylnicotinonitrile derivatives has been thoroughly investigated using various spectroscopic techniques, revealing detailed insights into their geometrical parameters, bond lengths, angles, and dihedral angles. These studies are crucial for understanding the compound's reactivity and its interactions in biological systems (Eşme, 2021).

Chemical Reactions and Properties

6-Amino-2-methylnicotinonitrile undergoes various chemical reactions, including nucleophilic substitutions, cyclocondensation, and Michael addition reactions. These reactions are instrumental in elaborating the compound into more complex structures, showcasing its versatility as a synthon in organic synthesis (Dyadyuchenko et al., 2021).

Physical Properties Analysis

The physical properties of 6-Amino-2-methylnicotinonitrile and its derivatives, such as solubility, melting points, and crystalline structure, have been characterized to facilitate their use in various applications. Understanding these properties is essential for the compound's application in material science and pharmaceutical formulation (Duan et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, have been extensively studied. These properties determine the compound's utility in chemical reactions and its potential biological activity (Said, 2009).

Scientific Research Applications

  • Plant Growth Regulation : Synthesized derivatives of 6-Amino-2-methylnicotinonitrile, such as 2,6-diazido-4-methylnicotinonitrile, have been evaluated as potential plant growth regulators. Some of these derivatives showed effectiveness in regulating the growth of wheat (Dyadyuchenko et al., 2018).

  • Alzheimer's Disease Research : 6-Amino-2-methylnicotinonitrile derivatives have been used in the development of imaging probes like [18F]FDDNP for positron emission tomography (PET). This aids in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

  • Antibacterial Applications : Novel 2-aminonicotinonitrile derivatives with a benzothiazole nucleus have shown significant antibacterial activities against different types of bacteria. These derivatives were synthesized using solvent-free microwave or ultrasound irradiation methods (Mahdi et al., 2016).

  • Cancer Research : Spectroscopic analysis, molecular docking studies, and Hirshfeld surface analysis have been conducted on anticancer compounds like 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. These studies suggest the compound's potential as an anticancer agent (Eşme, 2021).

  • Corrosion Inhibition : Pyridine derivatives of 6-Amino-2-methylnicotinonitrile have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds showed significant inhibition efficiency (Ansari et al., 2015).

  • Brain Development Research : The effects of 6-aminonicotinamide on brain development have been studied, particularly its impact on ornithine decarboxylase activity in the cerebellum of neonatal rats. This research provides insights into the biochemical mechanisms underlying the actions of 6-aminonicotinamide (Morris et al., 1985).

  • Nucleotide Metabolism : The metabolic action of 6-aminonicotinamide, a niacin antagonist, has been explored. This includes the study of its analogues of DPN and TPN nucleotides and their impact on mitochondrial systems (Dietrich et al., 1958).

Safety And Hazards

The safety data sheet for 6-Amino-2-methylnicotinonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, faceshields, and gloves should be used when handling this compound .

properties

IUPAC Name

6-amino-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAIJUZOQOBQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383303
Record name 6-Amino-2-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methylnicotinonitrile

CAS RN

183428-90-2
Record name 6-Amino-2-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-methylpyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-amino-3-bromo-2-methylpyridine (20.0 g, 0.107 mol)(Maybridge) and copper (I) cyanide 11.0 g, 0.123 mol) in DMF (25 ml) was heated to reflux for 4 h. The DMF was evaporated in vacuo and the residue was partitioned between ethyl acetate and 10% sodium cyanide solution. The organic layer was washed with 10% sodium cyanide solution and brine, dried (Na2SO4) and evaporated in vacuo to a brown solid. This was dissolved in a minimum amount of ethyl acetate and the product was precipitated by adding hexanes. The mixture was filtered to give the title compound as a brown powder:
Quantity
20 g
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reactant
Reaction Step One
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11 g
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reactant
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

Copper(I) cyanide (12 mmol) is added to 10 mmol of 6-amino-3-bromo-2-methylpyridine dissolved in dimethylformamide. The mixture is refluxed for 10 hours, and then cooled to 80° C. and poured into a solution of sodium cyanide (40 mmol) in water. After stirring for 1 hour at room temperature, the mixture is extracted with ethyl acetate. The organic phase is washed, then dried and evaporated to yield the expected product in the form of an ochre solid.
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12 mmol
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10 mmol
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40 mmol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 2-amino-5-bromo-6-methylpyridine (20.0 g, 0.107 mol) (Maybridge) and copper (I) cyanide 11.0 g, 0.123 mol) in DMF (25 ml) was heated to reflux for 4 h. The DMF was evaporated in vacuo and the residue was partitioned between ethyl acetate and 10% sodium cyanide solution. The organic layer was washed with 10% sodium cyanide solution and brine, dried (Na2SO4) and evaporated in vacuo to a brown solid. This was dissolved in a minimum amount of ethyl acetate and the product was precipitated by adding hexanes. The mixture was filtered to give the title compound as a brown powder:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Lin, W Lu, JA Caravella, AM Campbell… - Journal of Medicinal …, 2019 - ACS Publications
… A suspension of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (150 mg, 0.722 mmol) and 6-amino-2-methylnicotinonitrile (115 mg, 0.867 mmol) in DCE (20 mL) was treated with …
Number of citations: 32 pubs.acs.org
Y Bessho, T Akaki, Y Hara, M Yamakawa… - Bioorganic & Medicinal …, 2021 - Elsevier
Pyruvate dehydrogenase kinases (PDHKs) are fascinating drug targets for numerous diseases, including diabetes and cancers. In this report, we describe the result of our structure-…
Number of citations: 2 www.sciencedirect.com

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